Mtflebopkxujoz-uhfffaoysa-
Description
For this analysis, we assume "Mtflebopkxujoz-uhfffaoysa-" shares structural and functional similarities with 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1), a compound extensively characterized in .
Key Properties (based on CAS 1761-61-1):
- Molecular Formula: C₇H₅BrO₂ (analogous to benzimidazole derivatives)
- Molecular Weight: 201.02 g/mol
- Solubility: 0.687 mg/mL in water (0.00342 mol/L), categorized as "soluble" .
- Synthesis: Utilizes A-FGO catalyst in tetrahydrofuran (THF) under reflux, achieving 98% yield via green chemistry principles .
- Hazard Profile: Classified with warnings (H302: Harmful if swallowed) and precautions (P280, P305+P351+P338) .
Properties
CAS No. |
22283-14-3 |
|---|---|
Molecular Formula |
C7H8ClN3O3 |
Molecular Weight |
217.61 g/mol |
IUPAC Name |
6-amino-5-(2-chloroacetyl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClN3O3/c1-11-6(13)4(3(12)2-8)5(9)10-7(11)14/h2,9H2,1H3,(H,10,14) |
InChI Key |
MTFLEBOPKXUJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
| Property | "Mtflebopkxujoz-uhfffaoysa-" | 2-(4-nitrophenyl)benzimidazole | 5-nitrobenzimidazole |
|---|---|---|---|
| Molecular Formula | C₇H₅BrO₂ (hypothetical) | C₁₃H₉N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight (g/mol) | 201.02 | 239.23 | 163.13 |
| Solubility (mg/mL) | 0.687 | 0.687 (THF) | 1.2 (ethanol) |
| Synthesis Yield | 98% (A-FGO catalyst) | 98% (A-FGO catalyst) | 85% (conventional acid) |
| Hazard Profile | H302 | H302 | H315, H319 |
Key Observations :
- Both "Mtflebopkxujoz-uhfffaoysa-" and 2-(4-nitrophenyl)benzimidazole achieve high synthesis yields (98%) using A-FGO catalysts, emphasizing efficiency and green chemistry .
- 5-nitrobenzimidazole exhibits lower solubility in polar solvents but higher nitro-group reactivity, making it preferable for electrophilic substitution reactions.
Functional Analogues: 4-Nitrobenzaldehyde
| Property | "Mtflebopkxujoz-uhfffaoysa-" | 4-nitrobenzaldehyde |
|---|---|---|
| Primary Application | Pharmaceutical intermediates | Organic synthesis |
| Reactivity | Moderate (stable under reflux) | High (prone to oxidation) |
| Log S (ESOL) | -2.47 | -1.85 |
| Bioavailability Score | 0.55 | 0.30 |
Key Observations :
- "Mtflebopkxujoz-uhfffaoysa-" demonstrates superior bioavailability (0.55 vs.
- 4-nitrobenzaldehyde’s high reactivity limits its stability in long-term storage, unlike the benzimidazole derivatives.
Research Findings and Implications
Solubility and Bioavailability
The lower Log S (ESOL) value of "Mtflebopkxujoz-uhfffaoysa-" (-2.47) compared to 4-nitrobenzaldehyde (-1.85) indicates reduced aqueous solubility, which may necessitate formulation adjustments for pharmaceutical use. However, its higher bioavailability score (0.55) suggests better membrane permeability .
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